molecular formula C37H38F3N3O8 B1682370 Zalypsis CAS No. 308359-57-1

Zalypsis

Cat. No. B1682370
M. Wt: 709.7 g/mol
InChI Key: VPAHZSUNBOYNQY-DLVGLDQCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zalypsis, also known as PM00104, is a synthetic tetrahydroisoquinolone alkaloid . It is structurally similar to many marine organisms . The compound has been proposed as a potential chemotherapeutic agent in the treatment of solid human tumors and hematological malignancies .


Synthesis Analysis

Zalypsis is a synthetic compound that mimics many natural marine compounds . It has been found to be the most potent antimyeloma agent tested so far, with IC 50 values from picomolar to low nanomolar ranges .


Molecular Structure Analysis

Zalypsis is a synthetic tetrahydroisoquinolone alkaloid . It is structurally similar to jorumycin (isolated from a Pacific nudibranch), ecteinascidins (isolated from tunicates), renieramycins (isolated from sponges), safracins and saframycins (isolated from bacteria and sponges) .


Chemical Reactions Analysis

Zalypsis has been found to provoke DNA double-strand breaks (DSBs), evidenced by an increase in phospho-histone-H2AX and phospho-CHK2 . This leads to a striking overexpression of p53 in p53 wild-type cell lines . In cell lines where p53 is mutated, Zalypsis also provokes DSBs and induces cell death, although higher concentrations are required .


Physical And Chemical Properties Analysis

Zalypsis has the chemical formula C37H38F3N3O8 . Its molecular weight is 709.71 .

Scientific Research Applications

Anticancer Agent in Various Tumors

Zalypsis® (PM00104) is a synthetic tetrahydroisoquinolone alkaloid with structural similarities to marine organisms. Its primary application in scientific research has been as a potential chemotherapeutic agent in treating various human tumors, including solid tumors and hematological malignancies. It acts as a DNA-binding agent, inhibiting the cell cycle and transcription, leading to double-stranded DNA breaks. The drug has undergone extensive pre-clinical testing and evaluation in several phase II clinical trials, highlighting its potential efficacy as a future cancer treatment (Petek & Jones, 2014).

Molecular Pharmacology

Zalypsis exhibits a unique molecular pharmacology, forming a covalent bond with the amino group of guanines in the DNA double helix. This binding leads to double-strand DNA breaks, S-phase accumulation, and apoptotic cell death. Its potent cytotoxic activity has been observed across multiple human cancer cell lines, with leukemia and stomach tumor cell lines showing high sensitivity. Moreover, its administration in murine xenograft models has demonstrated significant tumor growth inhibition (Leal et al., 2009).

Influence of DNA Structure on Drug Action

The structure of Zalypsis, especially its C ring, plays a crucial role in its interaction with DNA and the nucleotide excision repair (NER) mechanism. This structure influences its binding properties and dependency on NER for cellular targeting. Zalypsis induces γ-H2AX foci efficiently in both NER-deficient and NER-proficient cells, with its formation being replication-dependent. This highlights the importance of its structure for targeting NER mechanisms and suggests that γ-H2AX could serve as a biomarker for its clinical development (Guirouilh-Barbat et al., 2009).

Potent Antimyeloma Activity

Zalypsis has shown exceptional potency against multiple myeloma (MM), with actions ranging from inducing apoptosis and cell cycle arrest to causing DNA double-strand breaks. This effect is evident even in p53-mutated cell lines, underscoring its potential as an effective treatment option for MM patients. Gene expression profile studies have supported these findings, showing significant deregulation of genes involved in DNA damage response (Ocio et al., 2009).

Activity in Acute Myeloid Leukemia

In acute myeloid leukemia, Zalypsis displays remarkable potency, including activity against the most immature blast cells, which include leukemic stem cells. It induces apoptosis by deregulating genes involved in double-strand DNA break recognition and repair. This activity provides a rationale for investigating Zalypsis in clinical trials for this condition (Colado et al., 2011).

Future Directions

Zalypsis has shown remarkable ex vivo potency in plasma cells from patients and in MM cells in vivo xenografted in mice . The potent in vitro and in vivo antimyeloma activity of Zalypsis uncovers the high sensitivity of tumor plasma cells to DSBs and strongly supports the use of this compound in MM patients . After rigorous pre-clinical testing, the drug has been evaluated in a number of phase II clinical trials .

properties

IUPAC Name

[(1R,2S,13R,15S,16S)-15,22-dihydroxy-21-methoxy-6,20,24-trimethyl-13-[[[(E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoyl]amino]methyl]-8,10-dioxa-14,24-diazahexacyclo[14.7.1.02,14.04,12.07,11.018,23]tetracosa-4,6,11,18(23),19,21-hexaen-5-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H38F3N3O8/c1-17-11-21-13-25-36(47)43-24(30(42(25)4)28(21)31(46)32(17)48-5)14-23-29(35-34(49-16-50-35)18(2)33(23)51-19(3)44)26(43)15-41-27(45)10-9-20-7-6-8-22(12-20)37(38,39)40/h6-12,24-26,30,36,46-47H,13-16H2,1-5H3,(H,41,45)/b10-9+/t24-,25-,26-,30-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAHZSUNBOYNQY-DLVGLDQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3C4CC5=C(C(=C6C(=C5C(N4C(C(C2)N3C)O)CNC(=O)C=CC7=CC(=CC=C7)C(F)(F)F)OCO6)C)OC(=O)C)C(=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C([C@@H]3[C@@H]4CC5=C(C(=C6C(=C5[C@@H](N4[C@H]([C@H](C2)N3C)O)CNC(=O)/C=C/C7=CC(=CC=C7)C(F)(F)F)OCO6)C)OC(=O)C)C(=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H38F3N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044026
Record name Zalypsis
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

709.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zalypsis

CAS RN

308359-57-1
Record name PM-00104
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0308359571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zalypsis
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12454
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PM-00104
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C21EZR41AY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zalypsis
Reactant of Route 2
Zalypsis
Reactant of Route 3
Zalypsis
Reactant of Route 4
Zalypsis
Reactant of Route 5
Reactant of Route 5
Zalypsis
Reactant of Route 6
Zalypsis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.